molecular formula C10H2F4N2O2 B4991591 6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one

6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one

Cat. No.: B4991591
M. Wt: 258.13 g/mol
InChI Key: JETZVVJQFBTDCE-UHFFFAOYSA-N
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Description

6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one is a fluorinated heterocyclic compound that belongs to the class of chromeno-pyrazolones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one typically involves the reaction of 3-formyl-4-chlorocoumarin with nitrogen-containing nucleophiles. This reaction is carried out in the presence of a base, such as piperidine, in a solvent like chloroform . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

This includes using larger reaction vessels, optimizing reaction times, and ensuring proper handling of reagents and solvents to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromeno-pyrazolones, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one involves its interaction with specific molecular targets. The compound can modulate oxidative stress pathways, leading to its antioxidant effects. It may also interact with bacterial cell membranes, contributing to its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one stands out due to its high fluorine content, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and stable compounds .

Properties

IUPAC Name

6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F4N2O2/c11-4-3-8-2(1-15-16-8)10(17)18-9(3)7(14)6(13)5(4)12/h1H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETZVVJQFBTDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)OC3=C2C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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